molecular formula C20H26O2 B8727259 4-Hydroxy-4'-octyloxybiphenyl CAS No. 78435-18-4

4-Hydroxy-4'-octyloxybiphenyl

Cat. No.: B8727259
CAS No.: 78435-18-4
M. Wt: 298.4 g/mol
InChI Key: VKMLCPHQDWRURW-UHFFFAOYSA-N
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Description

4-Hydroxy-4'-octyloxybiphenyl is a useful research compound. Its molecular formula is C20H26O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

78435-18-4

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

4-(4-octoxyphenyl)phenol

InChI

InChI=1S/C20H26O2/c1-2-3-4-5-6-7-16-22-20-14-10-18(11-15-20)17-8-12-19(21)13-9-17/h8-15,21H,2-7,16H2,1H3

InChI Key

VKMLCPHQDWRURW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-n-Octyloxy-4'-acetylbiphenyl (38.5 g, 0.119 mol), formic acid (23.8 g, 5.17 mols) and toluene (200 ml) were heated to 60° C., followed by dropwise adding a 35% H2O2 aqueous solution (160.7 g, 1.04 mol) over 1.5 hour while keeping the liquid temperature at 70°~75° C., thereafter heating at 60°~70° C. for 3 hours with stirring, cooling down to room temperature, extracting with toluene (1.5 l), washing with water till the washing water became neutral, drying, removing toluene, adding ethanol (200 ml), heating under reflux, somewhat cooling, adding a 40% NaOH aqueous solution (80 ml ), again heating under reflux for 2 hours, pouring the solution in 6N hydrochloric acid (1 l), stirring, collecting the resulting solids by suction filtering, adding toluene (300 ml), withdrawing water and recrystallizing to obtain 4-hydroxy-4'-n-octyloxybiphenyl (18.5 g). Yield: 50.6%. M.P.: 153.6° C.
Name
4-n-Octyloxy-4'-acetylbiphenyl
Quantity
38.5 g
Type
reactant
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
160.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-octyloxy-4′-tetrahydropyranyloxybiphenyl 9E (R=octyl) (5 g) in methanol (39 ml) is added toluenesulfonic acid (25 mg). The reaction mixture is stirred at room temperature overnight, at which time potassium carbonate (1 g) is added. The reaction mixture is stirred an additional hour, and is then filtered. The solvent is removed in vacuo.
Name
4-octyloxy-4′-tetrahydropyranyloxybiphenyl
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
39 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

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